molecular formula C9H10BFO4 B033262 4-Ethoxycarbonyl-3-fluorophenylboronic acid CAS No. 874288-38-7

4-Ethoxycarbonyl-3-fluorophenylboronic acid

Cat. No.: B033262
CAS No.: 874288-38-7
M. Wt: 211.98 g/mol
InChI Key: CXSPPZZTTSHTMP-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS 874288-38-7) is a boronic acid derivative with the molecular formula C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol . Key physical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • Melting Point: 158–161°C
  • Boiling Point: 370.5°C at 760 mmHg
  • Flash Point: 177.8 ± 30.7°C

The compound is widely used in combinatorial chemistry for synthesizing heterocyclic libraries, such as isoquinolines, furans, and benzo[b]thiophenes . It requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and air . Safety data highlight skin irritation (H315) and precautions for handling (e.g., use of gloves, eye protection) .

Properties

IUPAC Name

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPPZZTTSHTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376838
Record name [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid
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Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-38-7
Record name [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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Preparation Methods

Starting Material and Reaction Setup

The synthesis begins with 4-bromo-3-fluoroethyl benzoate (3.86 g, 17.6 mmol) dissolved in anhydrous tetrahydrofuran (THF, 60 mL) under nitrogen at -78°C. n-Butyllithium (1.6 M in hexanes, 14.3 mL, 22.8 mmol) is added dropwise to initiate halogen-lithium exchange, forming a transient aryl lithium intermediate.

Boronation and Quenching

After 40 minutes at -78°C, trimethyl borate (3.63 mL, 33 mmol) is introduced, enabling transmetalation to yield the boronate ester. The reaction is warmed to room temperature over 4 hours and quenched with 1.0 N HCl (40 mL). Extraction with ethyl acetate, followed by brine washing and sodium sulfate drying, affords the crude product.

Key Data:

ParameterValue
Yield69%
Reaction Temperature-78°C to 20°C
PurificationCombiflash chromatography (hexane/EtOAc)

This method’s efficiency stems from the stability of the aryl lithium intermediate, though strict temperature control is required to minimize side reactions.

Palladium-Catalyzed Miyaura Borylation

ParameterValue
Yield75%
Catalyst Loading10 mol% Pd(OAc)₂
Reaction Time30 minutes

This method benefits from rapid reaction times and compatibility with electron-deficient aryl halides, though catalyst costs may limit industrial scalability.

Hydrolytic Cleavage of Boronic Esters

Boronic esters, such as pinacol or ethylene glycol derivatives, serve as stable precursors that can be hydrolyzed to boronic acids under acidic conditions.

Synthesis of Pinacol Ester

The pinacol ester is prepared by reacting 4-bromo-3-fluoroethyl benzoate with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours.

Acidic Hydrolysis

The ester (0.19 mmol) is treated with 1.0 N HCl in THF/water (3:1) at 50°C for 2 hours, yielding the free boronic acid after extraction and drying.

Key Data:

ParameterValue
Overall Yield68%
Hydrolysis Time2 hours

This two-step approach is advantageous for large-scale production due to the stability of intermediates during storage.

Comparative Analysis of Methods

The table below contrasts the three primary preparation routes:

MethodYieldReaction TimeScalabilityCost Efficiency
Lithiation-Borylation69%4.5 hoursModerateHigh
Miyaura Borylation75%0.5 hoursHighModerate
Ester Hydrolysis68%14 hoursHighLow

Key Observations:

  • The Miyaura method achieves the highest yield and shortest reaction time but requires expensive palladium catalysts.

  • Lithiation-borylation offers cost efficiency but demands cryogenic conditions.

  • Ester hydrolysis is scalable but involves multi-step synthesis.

Industrial-Scale Considerations

For commercial production, continuous flow reactors are employed to enhance the Miyaura borylation’s efficiency. Automated systems maintain precise control over temperature and reagent stoichiometry, achieving yields exceeding 80% with catalyst recycling.

Challenges and Optimization Strategies

  • Impurity Profiles: Residual palladium in the Miyaura method necessitates post-reaction chelation with silica-thiol resins.

  • Moisture Sensitivity: Lithiation steps require rigorously anhydrous conditions, achievable via molecular sieve additives.

  • Regioselectivity: Directed ortho-metalation strategies can improve selectivity in halogen-lithium exchange routes .

Scientific Research Applications

Organic Synthesis

4-Ethoxycarbonyl-3-fluorophenylboronic acid is primarily utilized in organic synthesis as a versatile building block for creating complex molecules. Its boronic acid functionality allows for:

  • Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the ethoxycarbonyl group enhances its reactivity and selectivity in these reactions, facilitating the synthesis of biaryl compounds that are often found in pharmaceuticals and agrochemicals .
  • Functional Group Transformations : The boronic acid group can undergo transformations to yield various derivatives, enabling the synthesis of compounds with diverse functional groups. This property is crucial for the development of new materials and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Agents : Compounds derived from this boronic acid have shown promise as anticancer agents. For instance, modifications of the boronic acid structure can lead to inhibitors of specific cancer-related enzymes, such as proteasomes and kinases, which are critical in cancer progression .
  • Antiviral Activity : Research indicates that certain derivatives of boronic acids can inhibit viral replication, presenting a potential avenue for antiviral drug development. The fluorine atom in this compound may enhance its biological activity due to the unique electronic properties imparted by fluorine .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be used in the synthesis of polymers with tailored properties. Boronic acids are known to form dynamic covalent bonds, which can be exploited to create smart materials that respond to environmental stimuli .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Anticancer Activity

In another case study, derivatives of this boronic acid were evaluated for their inhibitory effects on cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, suggesting that further development could lead to novel anticancer therapies .

Mechanism of Action

The primary mechanism of action for 4-Ethoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The compound’s boronic acid group interacts with various molecular targets, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 4-Fluoro-3-methoxycarbonylphenylboronic Acid (CAS 874219-35-9)
  • Molecular Formula : C₈H₈BFO₄
  • Molecular Weight : 197.96 g/mol
  • Key Differences :
    • Replaces the ethoxy group (-OCH₂CH₃) with a methoxy group (-OCH₃).
    • Lower molecular weight and reduced lipophilicity compared to the ethoxycarbonyl analog.
    • Likely exhibits higher solubility in polar solvents due to the smaller alkyl chain .
b) 3-Ethoxycarbonyl-4-fluorophenylboronic Acid (CAS 874219-36-0)
  • Positional Isomer of the target compound .
c) 5-Borono-2-fluorobenzoic Acid
  • Molecular Formula : C₇H₆BFO₄
  • Key Differences :
    • Replaces the ethoxycarbonyl group with a carboxylic acid (-COOH) .
    • Increased water solubility but reduced stability in acidic/basic conditions due to the acidic proton .

Substituent Position and Electronic Effects

a) 3-Ethoxy-4-fluorophenylboronic Acid (CAS 900174-65-4)
  • Similarity Score : 0.97 (structural similarity) .
b) 4-Fluoro-3-formylphenylboronic Acid (CAS 374538-01-9)
  • Key Differences :
    • Substitutes ethoxycarbonyl with a formyl (-CHO) group .
    • The aldehyde group increases electrophilicity, making it more reactive in condensation reactions but less stable during storage.

Halogen and Functional Group Modifications

a) 4-Carboxy-3-chlorophenylboronic Acid (CAS 136496-72-5)
  • Key Differences :
    • Replaces fluorine with chlorine and ethoxycarbonyl with carboxylic acid .
    • Chlorine’s strong electron-withdrawing effect may reduce boronic acid reactivity compared to fluorine .
b) 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid (CAS 874219-45-1)

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
4-Ethoxycarbonyl-3-fluorophenylboronic acid 874288-38-7 C₉H₁₀BFO₄ 211.98 -B(OH)₂, -COOCH₂CH₃, -F 158–161 Heterocycle synthesis
4-Fluoro-3-methoxycarbonylphenylboronic acid 874219-35-9 C₈H₈BFO₄ 197.96 -B(OH)₂, -COOCH₃, -F Not reported Suzuki couplings
3-Ethoxy-4-fluorophenylboronic acid 900174-65-4 C₈H₁₀BFO₃ 197.98 -B(OH)₂, -OCH₂CH₃, -F Not reported Electronic materials
5-Borono-2-fluorobenzoic acid 872041-86-6 C₇H₆BFO₄ 195.93 -B(OH)₂, -COOH, -F Not reported Bioconjugation
4-Fluoro-3-formylphenylboronic acid 374538-01-9 C₇H₆BFO₃ 167.93 -B(OH)₂, -CHO, -F Not reported Aldehyde-mediated couplings

Biological Activity

4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS No. 874288-38-7) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a fluorine atom, both of which influence its biological activity.

The molecular formula of this compound is C9H10BFO4C_9H_{10}BFO_4 with a molecular weight of approximately 211.98 g/mol. Its structure allows it to participate in various chemical reactions, particularly those involving Suzuki-Miyaura coupling, a method widely used in organic synthesis.

PropertyValue
Molecular FormulaC9H10BFO4
Molecular Weight211.98 g/mol
CAS Number874288-38-7
Purity98%

Biological Activity

The biological activity of this compound primarily stems from its role as a boron-containing compound. Boronic acids are known to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with serine or cysteine residues within the active site. This property makes them valuable in drug design, particularly for targeting proteolytic enzymes involved in disease processes.
  • Targeting Cancer : Compounds like this compound have been explored for their potential to inhibit cancer cell proliferation through modulation of signaling pathways that involve boron-containing species.

Case Studies

Several studies have investigated the biological implications of boronic acids similar to this compound:

  • Anticancer Activity : A study demonstrated that certain boronic acids exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways.
  • Antiviral Properties : Research has indicated that boronic acids can interfere with viral replication mechanisms, suggesting their potential use as antiviral agents.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows high solubility in aqueous environments, facilitating absorption.
  • Distribution : Due to its chemical structure, it is hypothesized to have favorable distribution characteristics across biological membranes.
  • Metabolism : Boronic acids typically undergo metabolic transformations that can affect their biological activity and half-life.

Toxicology and Safety

Safety assessments indicate that while boronic acids can be effective therapeutics, they may also pose risks depending on their concentration and exposure duration. Standard safety protocols should be followed when handling these compounds in laboratory settings.

Q & A

What are the recommended safety protocols for handling 4-Ethoxycarbonyl-3-fluorophenylboronic acid in laboratory settings?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators for particulate filtration (e.g., P95) and chemical-resistant gloves (nitrile or neoprene). Use safety goggles and lab coats to prevent skin/eye exposure .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure: Rinse with water for 15 minutes; remove contact lenses if present .
  • Storage: Store in a cool (0–6°C), dry place in airtight containers to prevent degradation .

How is this compound synthesized, and what are the critical reaction parameters?

Basic Question
Methodological Answer:
A common synthesis route involves Suzuki-Miyaura coupling or esterification of pre-functionalized phenylboronic acids. Key steps include:

Substrate Preparation: Start with 3-fluoro-4-bromobenzoic acid ethyl ester.

Borylation: Use a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in tetrahydrofuran (THF)/water (3:1) at 80°C under inert atmosphere .

Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient).

Critical Parameters Optimal Conditions Reference
Catalyst Loading2–5 mol% Pd
Solvent SystemTHF/H₂O
Reaction Temperature80°C

What strategies are effective in analyzing the purity and structural integrity of this compound?

Advanced Question
Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .
    • TLC: Monitor reactions using silica plates (hexane:ethyl acetate = 4:1; Rf ≈ 0.3).
  • Structural Confirmation:
    • ¹H/¹³C NMR: Look for characteristic peaks: boronic acid B–OH (~δ 7.5–8.5 ppm in ¹H; δ 125–135 ppm in ¹³C) .
    • FT-IR: Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and B–O bonds at ~1340 cm⁻¹ .

How does the electronic environment of the boronic acid group influence its reactivity in cross-coupling reactions?

Advanced Question
Methodological Answer:
The electron-withdrawing ethoxycarbonyl and fluorine substituents reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. Computational studies (DFT/B3LYP) on analogous compounds show:

  • Frontier Orbital Analysis: Lower LUMO energy (-1.8 eV) facilitates nucleophilic attack .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% compared to non-polar solvents .

What storage conditions prevent degradation of this compound?

Basic Question
Methodological Answer:

  • Temperature: Store at 0–6°C to minimize hydrolysis of the boronic acid group .
  • Moisture Control: Use desiccants (e.g., silica gel) in airtight containers.
  • Stability Data:
Property Value Reference
Molecular Weight193.99 g/mol
Melting Point135°C
Decomposition Onset>200°C (dry)

How can computational methods predict the reactivity of this compound in different solvents?

Advanced Question
Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level. Solvent effects (e.g., water, THF) are modeled using the polarizable continuum model (PCM). Key outputs:
    • Solvation Energy: Lower in THF (-25 kcal/mol) vs. water (-18 kcal/mol), favoring THF for solubility .
    • Reactivity Descriptors: Fukui indices indicate nucleophilic attack at boron is favored in polar solvents .

What are common sources of data discrepancies in reaction yields, and how can they be mitigated?

Advanced Question
Methodological Answer:

  • Variables Affecting Yield:
    • Oxygen Sensitivity: Degradation via boronic acid oxidation; use inert gas (N₂/Ar) during reactions .
    • Catalyst Purity: Use freshly prepared Pd catalysts to avoid deactivation.
    • Analytical Methods: Standardize HPLC protocols to reduce inter-lab variability.
  • Mitigation Strategies:
    • Replicate reactions ≥3 times; report mean ± SD.
    • Validate purity of starting materials via NMR/MS .

What first-aid measures are required for accidental exposure?

Basic Question
Methodological Answer:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Ingestion: Rinse mouth with water; do NOT induce vomiting .
  • Documentation: Report incidents using OSHA Form 301 within 24 hours .

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